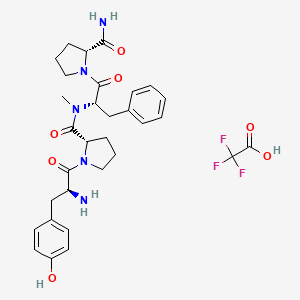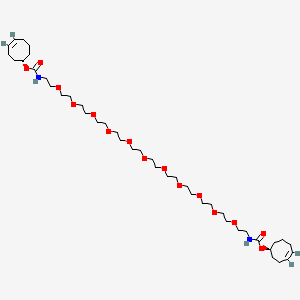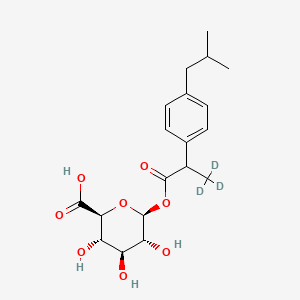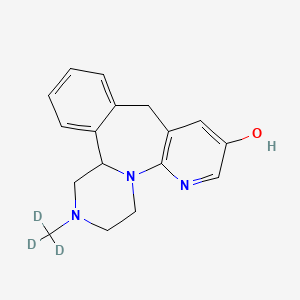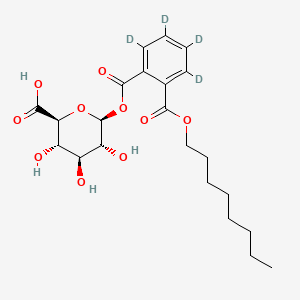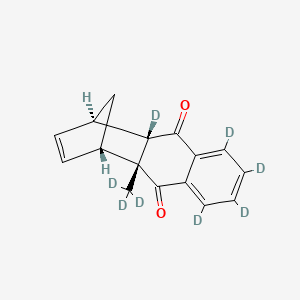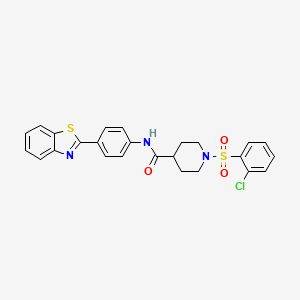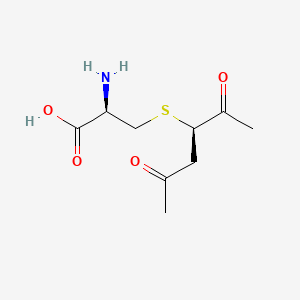
Sucistil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucistil is an active biochemical compound known for its role as an oxygen carrier, particularly in hemoglobin this compound (bovine) . It has a molecular formula of C9H15NO4S and a molecular weight of 233.28 g/mol . This compound is primarily used in scientific research and is not intended for human use .
Preparation Methods
The preparation of Sucistil involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound are limited, general methods for synthesizing similar compounds often include:
Solid-phase synthesis: This method involves solid-phase reactions, which are simple and can produce large quantities of catalysts.
Liquid-phase synthesis: This method includes hydrothermal, sol-gel, and chemical vapor deposition techniques.
Gas-phase synthesis: This method involves reactions in the gas phase, which can be used to produce high-purity products.
Chemical Reactions Analysis
Sucistil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Sucistil has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in various chemical studies to understand its reactivity and properties.
Biology: In biological research, this compound is used to study oxygen transport and its effects on cellular processes.
Medicine: this compound’s role as an oxygen carrier makes it a valuable tool in medical research, particularly in studies related to hemoglobin and oxygen transport.
Mechanism of Action
The mechanism of action of Sucistil involves its ability to bind and transport oxygen. This is primarily due to its interaction with hemoglobin, where it acts as an oxygen carrier. The molecular targets and pathways involved in this process include the binding of oxygen to the iron center in hemoglobin, facilitating oxygen transport and release .
Comparison with Similar Compounds
Sucistil can be compared to other similar compounds, such as:
Organosilicon compounds: These compounds contain carbon-silicon bonds and are used in various applications, including adhesives, coatings, and pharmaceuticals.
Heterocyclic compounds: These compounds have ring structures with heteroatoms and are widely used in medicinal chemistry for their diverse biological activities.
This compound’s uniqueness lies in its specific role as an oxygen carrier, which distinguishes it from other similar compounds that may have different functions and applications.
Properties
Molecular Formula |
C9H15NO4S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(3R)-2,5-dioxohexan-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-5(11)3-8(6(2)12)15-4-7(10)9(13)14/h7-8H,3-4,10H2,1-2H3,(H,13,14)/t7-,8+/m0/s1 |
InChI Key |
APEHTMPGSTXAJL-JGVFFNPUSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C(=O)C)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)CC(C(=O)C)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


